1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol
Overview
Description
1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins or enzymes.
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . This suggests that they may interact with their targets in a way that modulates the target’s function, leading to the observed pharmacological effects.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol may have similar effects.
Biochemical Analysis
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes such as growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation . By inhibiting PI3K, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and metabolic profiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazolo-pyridine core is essential for its binding affinity to PI3K, where it forms key hydrogen bonds with the enzyme’s active site residues . This binding inhibits the enzyme’s catalytic activity, leading to downstream effects on cell signaling and gene expression . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse molecular mechanisms of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended periods . It may undergo degradation under certain conditions, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can result in sustained inhibition of PI3K activity and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic efficacy . These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile . Additionally, it can affect metabolic flux and alter metabolite levels, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity . Its distribution is also affected by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its biochemical effects .
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGZWTOVFPVYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC3=C(S2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.